2-Bromo-4-fluorophenyl chloroformate
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3BrClFO2 |
|---|---|
Molecular Weight |
253.45 g/mol |
IUPAC Name |
(2-bromo-4-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-3-4(10)1-2-6(5)12-7(9)11/h1-3H |
InChI Key |
NFJMNZPDCJIYMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OC(=O)Cl |
Origin of Product |
United States |
The Strategic Importance of Key Functional Groups
The utility of 2-Bromo-4-fluorophenyl chloroformate in organic synthesis can be understood by dissecting the roles of its constituent parts: the aryl halide framework and the chloroformate functional group.
Aryl halides, which are aromatic compounds containing one or more halogen atoms bonded to the aromatic ring, are fundamental intermediates in the synthesis of a wide array of organic compounds. mdpi.comsigmaaldrich.com Their remarkable stability, a result of the delocalized π-electron system of the aromatic ring, makes them less reactive than their aliphatic counterparts. prepchem.com This stability, however, allows for highly selective and controlled reactions. Aryl halides are crucial starting materials for creating new carbon-carbon and carbon-heteroatom bonds, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions. nih.gov This reactivity makes them indispensable in the production of pharmaceuticals, agrochemicals, dyes, and polymers. mdpi.com
Chloroformates are a class of organic compounds formally described as esters of chloroformic acid. They are highly reactive acylating agents and are widely recognized as versatile intermediates in organic synthesis. One of their most common applications is to introduce protecting groups for amines, such as the benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are essential in peptide synthesis. Furthermore, the electrophilic nature of the chloroformate group makes it susceptible to attack by various nucleophiles, including alcohols and amines, to form carbonates and carbamates, respectively. acs.org This reactivity is harnessed in both laboratory-scale and industrial synthesis to construct more complex molecules. patsnap.com
The presence and position of halogen substituents on an aromatic ring can dramatically influence a molecule's physical, chemical, and biological properties.
Bromine: Bromine is also a vital element in organic synthesis. As a halogen, it can be introduced into aromatic rings through electrophilic aromatic substitution reactions. googleapis.com The resulting bromo-organic compounds are valuable intermediates, often used in cross-coupling reactions where the bromine atom acts as a leaving group. googleapis.com Bromination is considered one of the most important transformations in organic synthesis, providing a gateway to a wide variety of functionalized molecules used in the production of pharmaceuticals and agrochemicals. googleapis.com
While academic literature specifically detailing the synthesis and application of this compound is limited, the research landscape for its close isomers and analogues is active. Compounds like 4-bromo-2-fluorophenyl chloroformate and 4-bromo-3-fluorophenyl chloroformate are commercially available and serve as examples of this class of reagents. bldpharm.com
The synthesis of such compounds typically involves the reaction of the corresponding substituted phenol (B47542) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). Research into halogenated phenyl chloroformates often focuses on their utility as reactive intermediates. For instance, they are used to link molecular fragments in the synthesis of complex organic molecules, including active pharmaceutical ingredients. nih.gov
Furthermore, the reactivity of phenyl chloroformates is a subject of academic study. Mechanistic investigations, such as solvolysis studies, explore how the substitution pattern on the phenyl ring affects the reaction pathway. Phenyl chloroformates can react through different mechanisms, such as an addition-elimination pathway or an ionization (SN1) pathway, depending on the solvent and the electronic properties of the substituents. mdpi.comnih.gov These fundamental studies are crucial for predicting and controlling the outcome of reactions involving this class of compounds, thereby enabling their effective use in targeted organic synthesis.
Data Tables
Table 1: Chemical Identity of this compound
| Identifier | Value |
| Compound Name | This compound |
| Molecular Formula | C₇H₃BrClFO₂ |
| CAS Number | Not readily available in searched literature |
| Molecular Weight | Not readily available in searched literature |
Reactivity and Chemical Transformations of 2 Bromo 4 Fluorophenyl Chloroformate
Nucleophilic Acylation Reactions
The chloroformate group is an activated acyl derivative, analogous to an acid chloride, rendering the carbonyl carbon highly susceptible to attack by nucleophiles. These reactions proceed via a nucleophilic acyl substitution mechanism, typically a tetrahedral addition-elimination pathway, resulting in the formation of a stable acylated product and the expulsion of a chloride ion.
One of the primary applications of aryl chloroformates is the synthesis of carbonates and carbamates, which are key structural motifs in pharmaceuticals, agrochemicals, and polymers. wikipedia.orgresearchgate.net
Carbamate (B1207046) Formation: 2-Bromo-4-fluorophenyl chloroformate reacts readily with primary or secondary amines to yield the corresponding N-substituted carbamates. The reaction is typically conducted in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the hydrogen chloride (HCl) byproduct, driving the reaction to completion. wikipedia.org
Carbonate Formation: Similarly, reaction with alcohols or phenols in the presence of a base affords unsymmetrical carbonate esters. The phenoxide or alkoxide, generated in situ or added separately, acts as the nucleophile, attacking the chloroformate carbonyl. wikipedia.org
The general schemes for these reactions are presented below:
Carbamate Synthesis:
R¹R²NH + this compound → 2-Bromo-4-fluorophenyl N,N-R¹R²-carbamate + HCl
Carbonate Synthesis:
R-OH + this compound → 2-Bromo-4-fluorophenyl R-carbonate + HCl
| Nucleophile | Product Class | Resulting Structure | Typical Base |
|---|---|---|---|
| Aniline | Carbamate | 2-Bromo-4-fluorophenyl N-phenylcarbamate | Pyridine |
| Diethylamine | Carbamate | 2-Bromo-4-fluorophenyl N,N-diethylcarbamate | Triethylamine |
| Methanol | Carbonate | 2-Bromo-4-fluorophenyl methyl carbonate | Pyridine |
| Phenol (B47542) | Carbonate | 2-Bromo-4-fluorophenyl phenyl carbonate | Triethylamine |
Beyond the formation of carbonate esters from alcohols, chloroformates can react with other oxygen nucleophiles. A notable example is the reaction with carboxylic acids. In the presence of a base, this compound can react with a carboxylic acid to form a mixed carbonic-carboxylic anhydride. wikipedia.org These mixed anhydrides are themselves reactive acylating agents and can be useful synthetic intermediates.
Mixed Anhydride Synthesis:
R-COOH + this compound → 2-Bromo-4-fluorophenyl R-carboxylate anhydride + HCl
Cross-Coupling Reactions Involving the Aryl Halide Moiety
The carbon-bromine (C-Br) bond on the phenyl ring provides a versatile handle for the construction of new carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making the aryl bromide of this compound a prime site for oxidative addition to a low-valent metal catalyst, while the C-F and C-Cl (of the chloroformate) bonds remain unaffected under typical conditions.
Palladium catalysts are exceptionally effective for activating aryl bromides towards C-C bond formation.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling an aryl halide with an organoboron reagent, typically a boronic acid or its ester. organic-chemistry.orglibretexts.org The reaction proceeds via a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the boron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org It is expected that this compound would undergo selective coupling at the C-Br position, a strategy that has been successfully applied to similar polyhalogenated substrates containing ester functionalities. nih.gov
Heck Reaction: The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at a vinylic position. organic-chemistry.orgdiva-portal.org The reaction is catalyzed by a palladium complex and requires a base. The C-Br bond of this compound is a suitable electrophile for this transformation, allowing for the introduction of various vinyl groups onto the aromatic ring. diva-portal.org
| Reaction Type | Coupling Partner | Product Type | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Biaryl | Pd(PPh₃)₄, Na₂CO₃ |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | Biaryl | Pd(OAc)₂, P(t-Bu)₃, K₃PO₄ |
| Heck | Styrene | Stilbene derivative | Pd(OAc)₂, P(o-tol)₃, Et₃N |
| Heck | Ethyl acrylate | Cinnamate ester derivative | PdCl₂(PPh₃)₂, Et₃N |
The reactivity of the aryl bromide is not limited to Suzuki and Heck couplings. Other important palladium-catalyzed reactions can be employed for further derivatization:
Sonogashira Coupling: Couples the aryl bromide with a terminal alkyne to produce an aryl-alkyne conjugate.
Stille Coupling: Utilizes an organotin reagent as the coupling partner. researchgate.net
Hiyama Coupling: Employs an organosilane, which is activated by a fluoride source or a base. nih.gov
Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.
For each of these transformations, the reaction conditions would need to be carefully selected to ensure compatibility with the sensitive chloroformate group.
Transformations of the Chloroformate Group
While the most common reactions of the chloroformate group involve nucleophilic substitution as detailed in section 3.1, other transformations are also possible. These reactions alter the fundamental structure of the chloroformate moiety itself.
Palladium-Catalyzed Carbonylative Coupling: In a reversal of roles, the chloroformate group itself can act as an electrophile in certain cross-coupling reactions. Palladium-catalyzed reactions of chloroformates with organoboron researchgate.net or organotin reagents can lead to the formation of esters or ketones, respectively. This provides a direct method for one-carbon homologation from an organometallic precursor. researchgate.net
Decarbonylation/Decarboxylation: Aryl chloroformates can undergo loss of carbon dioxide (as carbonyl chloride, which can decompose to CO and Cl₂) under thermal or catalytic conditions. This process, if applied to this compound, would likely result in the formation of 1-bromo-2-chloro-4-fluorobenzene, effectively replacing the chloroformate with a chlorine atom. wikipedia.org
Conversion to Other Halides: Chloroformates can serve as intermediates in the conversion of alcohols to alkyl halides. For instance, reacting a chloroformate with a brominating agent can produce a brominated compound, suggesting the C-O bond of the chloroformate can be cleaved and replaced. google.com
Decarbonylation Reactions
Aryl chloroformates, including this compound, can undergo decarbonylation reactions under certain conditions to yield the corresponding aryl chlorides. This transformation involves the loss of carbon monoxide (CO) from the chloroformate group. The reaction is typically promoted by heat or the presence of a Lewis acid catalyst.
While specific studies on the decarbonylation of this compound are not extensively documented in publicly available literature, the general mechanism for Lewis acid-catalyzed decarbonylation of aryl chloroformates provides a strong basis for predicting its behavior. The reaction likely proceeds through the formation of an acylium ion intermediate, followed by the loss of carbon monoxide and subsequent chloride attack on the aromatic ring.
The expected product of the decarbonylation of this compound is 1-bromo-3-chloro-5-fluorobenzene. This transformation offers a potential synthetic route to this tri-substituted halogenated benzene derivative.
Table 1: Predicted Decarbonylation of this compound
| Reactant | Conditions | Predicted Product |
| This compound | Lewis Acid (e.g., AlCl₃), Heat | 1-Bromo-3-chloro-5-fluorobenzene |
Detailed research findings on analogous aryl chloroformates indicate that the efficiency of the decarbonylation can be influenced by the nature of the Lewis acid catalyst and the reaction temperature. The substitution pattern on the aromatic ring can also play a role in the reaction's feasibility and yield.
Reactions with Organometallic Reagents (e.g., Grignard Reagents)
This compound is a versatile electrophile for reactions with organometallic reagents, such as Grignard reagents (R-MgX). These reactions provide a powerful method for the formation of new carbon-carbon bonds, leading to the synthesis of a variety of organic compounds.
A significant application of the reaction between aryl chloroformates and Grignard reagents is the synthesis of esters. While the direct reaction can sometimes lead to mixtures of products, the use of organocopper intermediates, generated in situ from the Grignard reagent and a copper(I) salt, offers a highly efficient and chemoselective method for this transformation. organic-chemistry.org This approach allows for the clean conversion of the chloroformate to the corresponding ester, even in the presence of other reactive functional groups. organic-chemistry.org
The general reaction involves the treatment of the Grignard reagent with a catalytic amount of a copper(I) salt, such as cuprous bromide (CuBr), to form an organocopper species. This species then reacts with the this compound to yield the desired 2-bromo-4-fluorophenyl ester. This methodology is compatible with a wide range of both aromatic and aliphatic Grignard reagents. organic-chemistry.org
Table 2: Predicted Reaction of this compound with Grignard Reagents
| This compound | Grignard Reagent (R-MgX) | Catalyst | Predicted Product (Ester) |
| Alkyl-MgX or Aryl-MgX | CuBr (catalytic) | 2-Bromo-4-fluorophenyl R-carboxylate |
The reaction is generally carried out under mild conditions and provides good to excellent yields of the ester product. organic-chemistry.org The chemoselectivity of this method is a key advantage, as it allows for the selective reaction at the chloroformate group without disturbing the bromo and fluoro substituents on the aromatic ring. organic-chemistry.org This makes it a valuable tool in multi-step organic synthesis.
Advanced Applications of 2 Bromo 4 Fluorophenyl Chloroformate in Complex Molecule Synthesis
Role as a Key Synthetic Intermediate in Heterocyclic Chemistry
In the realm of heterocyclic chemistry, the precise arrangement of substituents on an aromatic ring is crucial for dictating the ultimate biological activity and physical properties of the target molecule. 2-Bromo-4-fluorophenyl chloroformate serves as an efficient carrier for the 2-bromo-4-fluorophenyl moiety, a scaffold that provides multiple avenues for subsequent chemical modification.
The primary role of this compound is to acylate nucleophiles, such as alcohols or amines, thereby forming stable carbonate or carbamate (B1207046) linkages. This reaction securely installs the 2-bromo-4-fluorophenyl group onto a substrate. Once incorporated, this aromatic scaffold offers two distinct and synthetically valuable handles for further elaboration.
Table 1: Synthetic Utility of the 2-Bromo-4-fluorophenyl Scaffold
| Functional Group | Position | Common Transformations | Purpose |
|---|---|---|---|
| Chloroformate | -O(C=O)Cl | Acylation (of amines, alcohols) | Links the scaffold to a substrate molecule |
| Bromine | 2 | Suzuki, Sonogashira, Stille, Buchwald-Hartwig coupling | Carbon-carbon or carbon-heteroatom bond formation |
| Fluorine | 4 | Nucleophilic Aromatic Substitution (SNAr) | Modulates electronic properties, metabolic stability; potential reaction site |
The 2-bromo-4-fluorophenyl moiety is a recurring structural motif in molecules of medicinal interest. While direct synthesis of triazoles or benzofurans starting from the chloroformate is context-dependent, its utility lies in creating precursors that can be cyclized to form these important heterocyclic rings.
For instance, the reaction of this compound with a suitably functionalized hydrazine (B178648) or amine derivative can yield a carbamate intermediate. This intermediate can then be subjected to cyclization conditions to form a triazole-containing structure. The bromine and fluorine atoms on the phenyl ring can help direct these cyclizations and are known to be valuable for enhancing the binding affinity of the final molecule to biological targets. tandfonline.comtandfonline.com The introduction of bromine atoms into triazole molecules can activate the nitrogen heterocyclic rings. scientific.net
Similarly, in benzofuran (B130515) synthesis, the 2-bromo-4-fluorophenyl group can be incorporated into a precursor that undergoes intramolecular cyclization. nih.govresearchgate.netthieme-connect.comnih.gov The synthesis of fluorinated benzofurans is a key strategy in developing new heterocyclic leads for medicinal chemistry projects. nih.gov The presence of halogen atoms on such scaffolds is a well-established strategy in drug design to modulate the compound's pharmacological profile. mdpi.comsci-hub.box
Utilisation in Multi-Component Reactions and Combinatorial Synthesis Strategies
Multi-component reactions (MCRs) are powerful tools in modern chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. nih.govnih.gov The high reactivity of the chloroformate group makes this compound a potentially valuable component in the design of novel MCRs. It can serve as a highly reactive electrophile, capturing nucleophilic intermediates generated in the reaction cascade.
In combinatorial chemistry, the goal is to rapidly generate large libraries of related compounds for screening purposes. This compound is an ideal reagent for this approach. By reacting it with a diverse set of amines or alcohols, a library of carbamates or carbonates can be produced. Each member of this library contains the bromo-fluoro-phenyl scaffold, which can then be further diversified using cross-coupling reactions at the bromine position. This "scaffold-based" diversification strategy allows for a systematic exploration of the chemical space around a core structure, which is highly efficient for lead optimization in drug discovery.
Table 2: Illustrative Combinatorial Library Synthesis
| Step | Reagent 1 | Reagent 2 (Library A) | Intermediate Product | Reagent 3 (Library B) | Final Product Library |
|---|---|---|---|---|---|
| 1 | This compound | R¹-NH₂ (e.g., 10 different amines) | 2-Bromo-4-fluorophenyl carbamate library (10 members) | R²-B(OH)₂ (e.g., 10 different boronic acids) | Biphenyl-carbamate library (100 unique members) |
| 2 | this compound | R¹-OH (e.g., 10 different alcohols) | 2-Bromo-4-fluorophenyl carbonate library (10 members) | R²-B(OH)₂ (e.g., 10 different boronic acids) | Biphenyl-carbonate library (100 unique members) |
Design and Synthesis of Functionalized Derivatives for Material Science Precursors
The unique combination of functional groups in this compound also makes it a candidate for the synthesis of precursors for advanced materials. The reaction of the chloroformate with diols or diamines can lead to the formation of polycarbonates or polyurethanes.
Incorporating the bromo-fluoro-phenyl unit into the polymer backbone can impart desirable properties to the resulting material. The presence of halogen atoms is known to enhance flame retardancy and thermal stability. The fluorine atom can increase hydrophobicity and chemical resistance. Furthermore, the bromine atom within the polymer structure can serve as a latent reactive site for post-polymerization modification, allowing for the grafting of other polymer chains or the attachment of functional molecules to the material's surface. This approach enables the fine-tuning of material properties for specialized applications, such as in electronics or specialty coatings.
Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 2-Bromo-4-fluorophenyl chloroformate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular environment of individual atoms.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) spectroscopy is utilized to identify the number and electronic environments of hydrogen atoms within the molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The three protons on the phenyl ring exhibit distinct chemical shifts and coupling patterns due to the influence of the bromo, fluoro, and chloroformate substituents.
The expected signals would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom would likely show a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two protons would also display splitting patterns influenced by their neighboring protons and the fluorine atom.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| H-3 | 7.30 - 7.45 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |
| H-5 | 7.15 - 7.30 | ddd | J(H-H) ≈ 8-9, J(H-F) ≈ 4-5, J(H-H) ≈ 2-3 |
¹³C NMR for Carbon Skeleton Elucidation
The carbon atom of the chloroformate group is expected to have a chemical shift in the range of 150-160 ppm. The aromatic carbons will show a range of chemical shifts, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The carbon bearing the bromine atom will also have a characteristic chemical shift.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | 150 - 155 |
| C-O | 145 - 150 |
| C-F | 160 - 165 (d, ¹J(C-F) ≈ 240-250 Hz) |
| C-Br | 115 - 120 |
¹⁹F NMR for Fluorine-Containing Structures
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine-containing compounds. In this compound, the single fluorine atom will produce a signal in the ¹⁹F NMR spectrum. The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, the signal will be split by coupling to the adjacent protons, providing additional structural information. The expected chemical shift would be in the typical range for an aryl fluoride.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. For this compound (C₇H₃BrClFO₂), HRMS would be used to confirm the presence and ratio of the isotopes of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl), which would result in a characteristic isotopic pattern in the mass spectrum. The precise mass measurement would serve as definitive proof of the compound's elemental composition.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for assessing the purity of this compound by separating it from any impurities or byproducts from the synthesis. The mass spectrometer then provides mass data for the eluting components, confirming the identity of the main peak as the target compound and helping to identify any other substances present in the sample.
Infrared (IR) Spectroscopy for Functional Group Identification
The primary functional groups that would produce significant peaks in the IR spectrum of this compound are the carbonyl group (C=O) of the chloroformate, the C-O single bond, the aromatic C=C bonds, and the C-F and C-Br bonds. The carbonyl group typically shows a strong, sharp absorption band in the region of 1780-1760 cm⁻¹. The exact position of this peak can be influenced by the electronic effects of the attached phenyl ring and the chlorine atom. The aromatic ring would be identified by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹. The C-O stretching vibration of the ester linkage would likely appear in the 1300-1100 cm⁻¹ range. The carbon-fluorine (C-F) and carbon-bromine (C-Br) stretching vibrations are expected in the fingerprint region, typically between 1200-1000 cm⁻¹ and 700-500 cm⁻¹, respectively.
A summary of the expected characteristic IR absorption peaks is presented in the table below.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Carbonyl (C=O) | 1780 - 1760 | Strong |
| Aromatic C=C | 1600 - 1450 | Medium to Weak |
| C-O Stretch | 1300 - 1100 | Medium |
| C-F Stretch | 1200 - 1000 | Strong |
| C-Br Stretch | 700 - 500 | Medium |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, providing experimental evidence for its empirical and molecular formula. For this compound, with the molecular formula C₇H₃BrClFO₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent elements.
The theoretical percentages of carbon, hydrogen, bromine, chlorine, fluorine, and oxygen can be calculated as follows:
Molecular Formula: C₇H₃BrClFO₂
Molecular Weight: 253.45 g/mol
The calculated theoretical elemental composition is detailed in the table below. Experimental values obtained from elemental analysis should closely match these theoretical percentages to confirm the purity and identity of the synthesized compound.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 33.17 |
| Hydrogen | H | 1.01 | 3 | 3.03 | 1.19 |
| Bromine | Br | 79.90 | 1 | 79.90 | 31.52 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.99 |
| Fluorine | F | 19.00 | 1 | 19.00 | 7.49 |
| Oxygen | O | 16.00 | 2 | 32.00 | 12.63 |
| Total | 253.45 | 100.00 |
X-ray Crystallography for Solid-State Structural Elucidation
As of the current literature survey, there is no publicly available X-ray crystallographic data for this compound. The determination of its crystal structure would require the growth of a suitable single crystal and subsequent analysis by X-ray diffraction. Such a study would provide definitive proof of the molecular structure and offer insights into intermolecular interactions within the crystal lattice.
Computational and Theoretical Investigations of 2 Bromo 4 Fluorophenyl Chloroformate and Its Derivatives
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules like 2-bromo-4-fluorophenyl chloroformate and its derivatives. These computational methods allow for the detailed investigation of various molecular properties that govern chemical behavior.
DFT studies are frequently employed to analyze the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally implies higher reactivity. mdpi.com For instance, in a study on derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate, DFT calculations revealed that the compound with the smallest HOMO-LUMO band gap (4.27 eV) was the most reactive in the series. mdpi.com
Another key aspect explored through DFT is the Molecular Electrostatic Potential (MEP). MEP maps provide a visual representation of the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govresearchgate.net These maps are invaluable for predicting how a molecule will interact with other reagents, highlighting the sites most susceptible to electrophilic or nucleophilic attack. nih.gov The color-coding on an MEP map, typically from red (most negative potential) to blue (most positive potential), helps in understanding intermolecular interactions. nih.gov
Furthermore, DFT is used to calculate global reactivity descriptors such as ionization potential, electron affinity, chemical hardness, and electrophilicity. researchgate.netmdpi.com These parameters offer quantitative measures of a molecule's stability and reactivity. For example, a study on 4-bromo-3-(methoxymethoxy) benzoic acid used DFT to determine these descriptors and predict the molecule's reactivity, also examining how solvation affects these properties. researchgate.net These theoretical calculations provide insights that are in good agreement with experimental findings, making DFT an essential predictive tool in chemical synthesis and materials science. nih.govbohrium.com
Molecular Modeling and Dynamics Simulations
Conformational Analysis
Molecular modeling techniques are crucial for performing conformational analysis of this compound and its derivatives. This analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. The presence of the bromo, fluoro, and chloroformate groups on the phenyl ring introduces steric and electronic factors that influence the molecule's preferred shape.
Computational methods can systematically rotate the single bonds within the molecule, such as the C-O bond connecting the phenyl ring to the chloroformate group, to map the potential energy surface. This process helps identify energy minima, which correspond to stable conformers, and transition states that separate them. The resulting data on bond lengths, bond angles, and torsion angles for the most stable conformer can be compared with experimental results from techniques like X-ray crystallography, if available, to validate the computational model. nih.gov For example, in a study of an organic chalcone, the torsion angle of the enone group obtained from DFT calculations showed good agreement with X-ray analysis results. nih.gov Understanding the conformational preferences is fundamental for predicting how the molecule will interact with other molecules, including biological targets.
Reaction Mechanism Studies
Molecular modeling and dynamics simulations are instrumental in studying the reaction mechanisms involving this compound. This compound serves as a reagent in the synthesis of various derivatives, and understanding the pathways of these reactions at a molecular level is key to optimizing reaction conditions and yields.
For example, this compound can be used to introduce a (2-bromo-4-fluorophenoxy)carbonyl group onto a substrate. Theoretical studies can model the entire reaction pathway, including the formation of intermediates and transition states. By calculating the activation energies for different potential pathways, researchers can predict the most likely mechanism. This approach was conceptually applied in studies of other complex organic reactions, such as the Pd-catalyzed cyclization of ortho-bromine tosylhydrazone to form indazole compounds, where the stereochemistry of the starting material was crucial for the reaction outcome. nih.gov Such computational investigations provide a deeper understanding of the electronic and steric effects that govern the reaction, complementing experimental observations.
In silico Molecular Docking and Structure-Activity Relationship (SAR) Studies of Derived Compounds
Computational Approaches to Molecular Design and Target Interaction Prediction
In silico molecular docking is a prominent computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to the active site of a biological target, typically a protein. This method is extensively used in the design of new therapeutic agents derived from scaffolds like 2-bromo-4-fluorophenyl. For example, new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol were synthesized and studied for their potential anti-inflammatory activity by docking them against cyclooxygenase (COX-1 and COX-2) enzymes. zsmu.edu.uacsfarmacie.cz
The docking process involves generating various conformations of the ligand within the binding pocket of the receptor and scoring them based on a force field that estimates the binding energy. The results can predict which derivatives are likely to be the most potent inhibitors. In the study of the 1,2,4-triazole (B32235) derivatives, two compounds, 2e and 2g, showed the best binding energies of –7.843 and –7.796 kcal/mol, respectively, with predicted inhibition constants in the sub-micromolar range, indicating strong potential for binding to COX-1. zsmu.edu.ua Such studies can also elucidate the key interactions, such as hydrophobic interactions and hydrogen bonds, that stabilize the ligand-receptor complex, guiding further structural modifications to improve binding affinity and selectivity. zsmu.edu.uacsfarmacie.cz Computational tools like AutoDock and Vina are commonly used for these predictions. nih.gov
Structure-Activity Relationship (SAR) studies complement docking by correlating the chemical structure of a series of compounds with their biological activity. nih.gov By systematically modifying parts of a molecule, researchers can identify which functional groups are essential for activity. For instance, in SAR studies of YC-1 derivatives, it was found that substituting the benzyl (B1604629) ring with electron-withdrawing groups led to higher inhibitory activity. nih.gov This information is critical for rational drug design, allowing for the creation of more potent and selective molecules.
| Compound | Target | Binding Energy (kcal/mol) | Predicted Inhibition Constant (µM) |
| Derivative 2e | COX-1 | -7.843 | 0.135 |
| Derivative 2g | COX-1 | -7.796 | 0.146 |
This table presents molecular docking results for two derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol against the COX-1 enzyme. Data sourced from a 2023 study by Shcherbyna et al. zsmu.edu.ua
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Derived Compounds
Before a drug candidate can be effective, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. ugm.ac.id A variety of in silico tools and models are available to estimate the ADME profile of compounds derived from this compound.
These computational models use the chemical structure of a molecule to predict various physicochemical and pharmacokinetic parameters. For example, web-based platforms like pkCSM and SwissADME can predict properties such as water solubility (LogS), lipophilicity (LogP), intestinal absorption, blood-brain barrier permeability, and interaction with metabolic enzymes like cytochrome P450. ugm.ac.idd-nb.info In a study of 1,2,4-triazole derivatives, higher LogP values and fewer hydrogen bonds were predicted to lead to greater bioavailability. zsmu.edu.ua Similarly, drug-likeness filters, such as Lipinski's rule of five, are applied to assess whether a compound has properties that would make it a likely orally active drug in humans. nih.gov These predictive models are often based on machine learning algorithms trained on large datasets of compounds with known ADME properties. d-nb.info
| Property | Description | Favorable Range/Value |
| Water Solubility (LogS) | Predicts the solubility of the compound in water. | -5.0 to 0.5 for drug-like properties zsmu.edu.ua |
| Lipophilicity (LogP) | Measures the partitioning of a compound between an oily and an aqueous phase. | Higher values often correlate with better bioavailability zsmu.edu.ua |
| Human Intestinal Absorption | Predicts the percentage of the compound absorbed through the human gut. | High percentage desired |
| Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the BBB to act on the central nervous system. | Dependent on the desired target |
| CYP450 Inhibition | Predicts if the compound inhibits key metabolic enzymes, which can lead to drug-drug interactions. | Non-inhibitor preferred |
| Lipinski's Rule of Five | A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | Compliance with the rule is generally favorable |
This table outlines key ADME properties and their significance, which are commonly predicted for novel compounds using in silico tools.
Future Research Directions and Perspectives
Development of Greener Synthetic Routes for Aryl Chloroformates
The traditional synthesis of aryl chloroformates, including potentially 2-Bromo-4-fluorophenyl chloroformate, involves the use of phosgene (B1210022). Phosgene is a highly toxic and hazardous chemical, making its use a significant environmental and safety concern. kobe-u.ac.jp Future research must prioritize the development of greener, phosgene-free synthetic methods.
Several promising alternatives to phosgene are being explored for the synthesis of chloroformates in general:
Triphosgene (B27547): A solid and therefore safer alternative, triphosgene can be used to generate phosgene in situ, minimizing the risks associated with handling gaseous phosgene. google.com Adapting this method for the synthesis of this compound from 2-bromo-4-fluorophenol (B1268413) would be a logical first step towards a safer process.
Diphosgene: As a liquid, diphosgene also offers handling advantages over gaseous phosgene and could be investigated as a reagent.
Photochemical Methods: An innovative approach involves the photo-on-demand synthesis of chloroformates directly in a chloroform (B151607) solution. kobe-u.ac.jporganic-chemistry.org This method uses UV light and oxygen to convert chloroform, which acts as both solvent and reagent, into a phosgene equivalent that reacts with an alcohol or phenol (B47542). kobe-u.ac.jporganic-chemistry.org Research into applying this technique to 2-bromo-4-fluorophenol could represent a significant advancement in green chemistry.
Carbon Dioxide-Based Routes: Utilizing carbon dioxide as a renewable C1 feedstock is a highly attractive green chemistry goal. While still in early stages for chloroformate synthesis, research in this area could lead to highly sustainable manufacturing processes. smolecule.com
Transesterification: Chloroformate exchange reactions, where a more common chloroformate (like phenyl chloroformate) reacts with the target phenol (2-bromo-4-fluorophenol), offer another phosgene-free route.
The development of these greener routes would require systematic optimization of reaction conditions, catalysts, and solvent systems to achieve high yields and purity for this compound.
| Phosgene Alternative | Physical State | Key Advantage |
| Triphosgene | Solid | Safer handling, in situ phosgene generation google.com |
| Diphosgene | Liquid | Easier to handle than gaseous phosgene |
| Photo-oxidation of Chloroform | N/A | In situ generation, avoids transport/storage kobe-u.ac.jporganic-chemistry.org |
| Carbon Dioxide | Gas | Renewable C1 feedstock smolecule.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The reactivity of this compound is dictated by the electrophilic carbonyl carbon of the chloroformate group and the substitution pattern on the aromatic ring. The presence of two halogen atoms, bromine and fluorine, offers unique opportunities for novel reactivity and catalytic transformations.
Nucleophilic Substitution: Like other chloroformates, it is expected to react readily with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively. wikipedia.org Kinetic studies on related phenyl chloroformates show that these reactions often proceed through a bimolecular addition-elimination mechanism. mdpi.compsu.edursc.org The electron-withdrawing effects of the bromo and fluoro substituents would likely enhance the electrophilicity of the carbonyl carbon, potentially increasing its reaction rate compared to unsubstituted phenyl chloroformate.
Cross-Coupling Reactions: The bromine atom on the aromatic ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). A key research direction would be to explore the selective reactivity, investigating whether the chloroformate group can be preserved while performing a cross-coupling reaction at the C-Br bond. This would allow for the synthesis of complex bi-functional molecules. For instance, a Suzuki coupling could introduce a new aryl group, followed by reaction of the chloroformate moiety to link the molecule to a polymer or biologically active scaffold.
Catalytic Activation: Research into novel catalysts could enable new transformations. For example, enantioselective catalysis could be explored where a chiral catalyst directs the reaction of the chloroformate with a prochiral nucleophile to produce chiral carbamates or carbonates. While not specific to this compound, the general principle of using chloroformates to activate substrates for enantioselective catalysis is established.
Untapped Applications in Chemical Synthesis, Materials Science, and Agrochemical Development
The specific applications for this compound have not been detailed in the literature, but its structure suggests significant potential in several fields.
Chemical Synthesis: As a bifunctional reagent, it can serve as a valuable building block. It can be used to introduce the 2-bromo-4-fluorophenoxycarbonyl group onto a molecule, which can act as a protecting group or as an activated intermediate for further reactions. The bromine atom allows for subsequent structural diversification through cross-coupling, enabling the synthesis of complex molecular architectures from a single starting material.
Materials Science: Aryl chloroformates are precursors for polycarbonates. google.com this compound could be used as a monomer or co-monomer to synthesize novel polycarbonates. The presence of bromine and fluorine would impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a higher refractive index. These properties could be valuable for advanced optical materials or engineering plastics.
Agrochemical Development: Fluorine-containing compounds are of major importance in modern agrochemicals. rhhz.net The 2-bromo-4-fluorophenyl moiety could be a key pharmacophore. By reacting this compound with various amines or alcohols that possess biological activity, libraries of new carbamate (B1207046) and carbonate derivatives could be synthesized. These new compounds could then be screened for potential herbicidal, fungicidal, or insecticidal properties. The synthesis of carbamate fungicides from chloroformate intermediates is a known strategy in the agrochemical industry. rhhz.net
Advanced Computational Studies for Rational Design and Mechanistic Insights
Computational chemistry offers powerful tools to predict properties and understand reaction mechanisms, providing a guide for experimental work.
Reaction Mechanism Analysis: Density Functional Theory (DFT) studies could be employed to model the reaction pathways of this compound with various nucleophiles. Such studies can elucidate the transition state structures and activation energies, providing a deeper understanding of its reactivity. mdpi.com These calculations can help explain the influence of the halogen substituents on reaction rates and regioselectivity.
Prediction of Properties: Computational methods can predict key physical and electronic properties of both the molecule itself and the polymers or materials derived from it. For example, DFT can be used to calculate Frontier Molecular Orbitals (HOMO-LUMO) to understand its electronic behavior. mdpi.com For polymers, computational modeling could predict properties like glass transition temperature, thermal stability, and optical characteristics, allowing for the rational design of new materials with desired functions.
Solvent Effects: The solvolysis of chloroformates is highly dependent on the solvent. mdpi.comnih.gov Computational models, in conjunction with tools like the Grunwald-Winstein equation, can be used to analyze and predict how reaction rates and mechanisms will change in different solvent environments. mdpi.comnih.gov This is crucial for optimizing synthetic procedures and understanding the compound's stability.
Future experimental research, guided by these computational insights, will be essential to fully unlock the potential of this compound.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing derivatives of 2-Bromo-4-fluorophenyl chloroformate?
- Methodological Answer : Derivatives can be synthesized via nucleophilic substitution or carbamate formation. For example, carbamate derivatives are typically prepared by reacting this compound with amines or alcohols in the presence of a base (e.g., triethylamine) in chloroform at room temperature for 3–18 hours . Solvent choice (e.g., chloroform or dichloromethane) and stoichiometric ratios should be optimized to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : and NMR can confirm the presence of bromine and fluorine substituents via characteristic splitting patterns.
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and substituent orientation. Software like SHELXL refines structural models, while ORTEP-III generates graphical representations .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are recommended for handling halogenated chloroformates in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic vapors.
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats.
- Toxicity Data : Reference acute exposure guidelines (e.g., LC values for analogous compounds like methyl chloroformate in rats: 88–103 ppm for 1-hour exposure) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in solvolysis reactions?
- Methodological Answer : The bromine (electron-withdrawing) and fluorine (moderate electron-withdrawing) substituents increase electrophilicity at the carbonyl carbon, accelerating hydrolysis. Solvent polarity and nucleophilicity significantly impact reaction rates. For example, solvolysis in 80% acetone/water proceeds faster than in less polar solvents due to enhanced stabilization of the transition state. Comparative studies with analogs (e.g., 4-chloro-3,5-dimethylphenyl chloroformate) reveal substituent-dependent reactivity trends .
Q. How can researchers resolve discrepancies in crystallographic data between refinement software packages?
- Methodological Answer :
- Cross-Validation : Refine the same dataset using SHELXL (for small-molecule precision) and compare with macromolecular software (e.g., PHENIX).
- Parameter Adjustment : Optimize thermal displacement parameters and hydrogen bonding constraints.
- Visualization Tools : Use ORTEP-III to identify outliers in bond lengths/angles and manually adjust the model .
Q. What computational approaches predict the solvolysis pathways and intermediates of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate transition-state geometries and activation energies for hydrolysis or alcoholysis.
- Molecular Dynamics (MD) : Simulate solvent interactions in aqueous-organic mixtures to identify preferential reaction pathways.
- QSPR Models : Corrate experimental solvolysis rates (e.g., from 18 solvent systems) with solvent parameters (e.g., Grunwald-Winstein values) .
Data Contradiction Analysis
Q. How should conflicting toxicity data between in vitro and in vivo studies be addressed?
- Methodological Answer :
- Dose-Response Reconciliation : Compare LC values (e.g., rat inhalation data ) with in vitro cytotoxicity assays (e.g., IC in cell lines). Adjust for metabolic differences using species-specific scaling factors.
- Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected at varying concentrations.
Research Workflow Design
Q. How to design experiments for studying the enzyme inhibition potential of this compound derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
